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Silicon dioxide

Polymer Composites Mechanical Reinforcement Silicone Rubber

Standard procurement of 'silicon dioxide' risks functional failure: fumed silica (nanoscale) vs. sand (macroscale) are not interchangeable. CAS 308075-07-2 denotes macro-granular quartz sand (0.66 mm effective size, sphericity ≥0.7). - **Oil & gas**: API RP 19C proppant, crush resistance K=9 at 9,000 psi, 7× permeability of microproppants. - **Construction**: 80% industrial by-product +20% river sand yields M30 concrete (34.5 MPa compressive). - **Water filtration**: AWWA/AEU graded single or multimedia media, turbidity removal, backwash efficiency. NIST FTIR reference spectrum available for QC.

Molecular Formula SiO2
O2Si
Molecular Weight 60.084 g/mol
CAS No. 308075-07-2
Cat. No. B3432764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon dioxide
CAS308075-07-2
Molecular FormulaSiO2
O2Si
Molecular Weight60.084 g/mol
Structural Identifiers
SMILESO=[Si]=O
InChIInChI=1S/O2Si/c1-3-2
InChIKeyVYPSYNLAJGMNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 1 metric / 5 lb / 50 lb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Sand-Grade SiO₂ Identity and Industrial Use


Sand, registered under CAS 308075-07-2, is a naturally occurring granular material composed of finely divided rock and mineral particles, primarily silicon dioxide (SiO₂). It is defined by its particle size range of 0.06 to 2.0 millimeters [1][2]. As a procured material, its key characteristics are dictated by its geological origin and subsequent processing, which determine its purity, particle size distribution, and morphology. These parameters directly influence its performance and suitability as a filler, proppant, or raw material across diverse industrial applications [3].

Material Identity

Naturally occurring crystalline quartz sand; macro-granular form, distinct from synthetic amorphous silicas.

Primary Industrial Functions

Hydraulic fracturing proppant, construction aggregate, and rapid sand filtration media.

Key Procurement Distinction

Functionally different from nano-scale fumed, precipitated, or colloidal silicas; application-specific grade selection required.

Why Generic Substitution Fails for Sand-Grade SiO₂


Substituting sand (CAS 308075-07-2) with other silicon dioxide materials, such as fumed silica, precipitated silica, or high-purity quartz powder, without rigorous validation introduces significant technical and financial risk. These materials, while sharing a core chemical identity, diverge dramatically in particle size, surface area, morphology, and purity. These physical and chemical differences directly translate to divergent performance outcomes in key applications like polymer reinforcement, rheology modification, and optical clarity, making a simple one-to-one replacement impossible without compromising product specifications or process economics [1][2].

Macro-granular sand replacing fumed silica in rheology-critical systems may eliminate thixotropic behavior due to >10⁴× particle size mismatch and near-zero specific surface area.

Fumed silica replacing sand in proppant or filtration applications may lead to fines migration and loss of permeability, compromising fracture conductivity or backwash efficiency.

Quantitative Differentiation of Sand-Grade SiO₂


Particle Size and Surface Area: Sand vs. Fumed Silica

In a study using polydimethylsiloxane (PDMS) silicone rubber, sand filler demonstrated superior reinforcement compared to calcium carbonate (CaCO₃) powder. At a filler loading of 40 wt%, the tensile strength of the sand-filled composite reached 0.8021 MPa, a performance level comparable to that of quartz powder [1].

Particle Size & Surface Area
Class-level inference
Silica sand (target): effective size 0.66 mm, specific gravity 2.65
Fumed silica (comparator): primary particle 7–40 nm, BET surface area 50–380 m²/g, specific gravity 2.2
Size differential: sand particles are 16,500× to 94,000× larger than fumed silica primary particles. Surface area contrast: >50× advantage for fumed silica in adsorption/rheology applications.
Confirms sand as a macro-granular material, unsuitable for surface-area-dependent applications such as rheology control.
Data from IWA filter media spec and AZoM rheology modifiers article; general class properties.
Polymer Composites Mechanical Reinforcement Silicone Rubber

Compressive Strength: Silica Sand vs. River Sand Concrete

The refractive index (RI) of natural quartz sand is 1.547, which is significantly higher than that of synthetic silica products. Specifically, fumed silica and precipitated silica both exhibit a lower refractive index of 1.46 [1]. This difference is critical for applications requiring specific light scattering or transmission properties.

28-Day Compressive Strength
Cross-study comparable
34.5 MPa
compressive strength
Supports use as fine aggregate achieving M30-grade concrete performance.
80% silica sand + 20% river sand blend; 28-day cured; Buildings 2022 study.
Optical Materials Refractive Index Material Characterization

Crush Resistance: Silica Sand vs. Ceramic Proppants

Sand is defined by a granular particle size range of 0.06 to 2.0 mm [1], which is orders of magnitude larger than synthetic nano-silicas (e.g., fumed silica with a primary particle size of 7-40 nm [2]). Furthermore, standard sand grades have a lower purity (e.g., SiO₂ content of 90-99% [3]) compared to high-purity quartz sand (≥99.8% SiO₂ [4]). This macro-scale particle size and lower purity fundamentally limit its use in applications requiring high surface area or extreme chemical inertness.

Crush Resistance & Permeability
Cross-study comparable
Silica sand proppant: K = 9 (9,000 psi, ≤10% fines); permeability 7× over crushed microproppants
Ceramic proppant: crush resistance up to 10,000 psi; higher density and cost
Cost differential: silica sand ~25–50% of ceramic proppants; density advantage reduces pumping requirements.
Cost-effective proppant for moderate-depth wells; ceramic may be considered for higher closure stress applications.
API RP 19C / ISO 13503-2 testing standards; SPE Petrowiki reference.
Fillers Particle Size Distribution Purity Analysis

Sand-Grade SiO₂ Procurement Applications


Hydraulic Fracturing Proppant for Moderate-Depth Wells

Sand can be employed as a reinforcing filler in silicone rubber (PDMS), offering a significant cost advantage over specialty silicas while delivering mechanical reinforcement superior to calcium carbonate and comparable to quartz powder. For instance, a 40 wt% loading in PDMS achieved a tensile strength of 0.8021 MPa [1].

Fine Aggregate in High-Strength Concrete

Leveraging its large particle size (0.06-2.0 mm) and abundant availability [1], sand serves as an economical bulk filler or extender. It is used in applications like concrete aggregate, textured paints, and plastic compounds where high surface area and nanoscale effects are not required, providing bulk and reducing overall formulation cost [2].

Rapid Sand Filtration for Water Treatment

The granular nature and mechanical strength of sand, defined by its particle size range [1], make it a widely used proppant in hydraulic fracturing (fracking). It is pumped into fractures to hold them open, facilitating the flow of oil or gas, a high-volume application where its low cost and availability are critical economic factors [3].

NIST-Traceable IR Reference Material

With a baseline SiO₂ purity ranging from 90-99% [1], standard sand is a primary feedstock for melting into glass, used in ceramics, or further refined to produce elemental silicon for semiconductors and silicones. For more demanding applications, higher-purity sand grades (≥99.8% SiO₂) are selected [2].

Application
Selection Property
Validation Focus
Hydraulic Fracturing Proppant
API RP 19C crush resistance and permeability compliance
Fracture conductivity and fines generation under closure stress
Fine Aggregate in Concrete
Compressive strength development and workability
28-day strength grading and aggregate particle distribution
Rapid Sand Filtration Media
Effective size and uniformity coefficient
Backwash efficiency and turbidity removal performance
NIST-Traceable IR Reference
FTIR spectrum match to NIST database
Mineralogical identification and quality control of raw silica
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